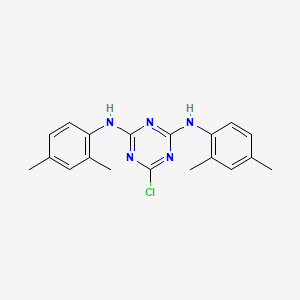

6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.: 374101-00-5

Cat. No.: VC3917939

Molecular Formula: C19H20ClN5

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374101-00-5 |

|---|---|

| Molecular Formula | C19H20ClN5 |

| Molecular Weight | 353.8 g/mol |

| IUPAC Name | 6-chloro-2-N,4-N-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C19H20ClN5/c1-11-5-7-15(13(3)9-11)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,21,22,23,24,25) |

| Standard InChI Key | RWBGEFYTMUJWHM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The molecule features a 1,3,5-triazine core with three key substituents:

-

A chlorine atom at the 6-position

-

Two 2,4-dimethylphenyl groups attached to the amino nitrogens at the 2- and 4-positions

This arrangement creates a planar triazine ring system with steric hindrance from the ortho-methyl groups on the aromatic substituents, influencing both its reactivity and physical properties.

Systematic Nomenclature

The IUPAC name follows positional numbering of the triazine ring:

6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine .

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₀ClN₅ | |

| Molecular Weight | 361.85 g/mol | |

| SMILES Notation | Cc1cc(c(cc1)C)Nc2nc(Cl)nc(Nc3cc(C)c(cc3)C)n2 | |

| InChIKey | FOCLPSNTXOGURM-UHFFFAOYSA-N |

Alternative designations include:

-

6-Chloro-N²,N⁴-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Synthesis and Production

Laboratory-Scale Synthesis

The synthetic pathway typically involves three stages:

-

Triazine Ring Formation: Cyclization of cyanuric chloride with ammonia derivatives under controlled conditions.

-

Amination: Sequential substitution of chlorine atoms with 2,4-dimethylaniline groups in dioxane at 80–100°C .

-

Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| Cyclization | NH₃, DCM | 0–5°C | 4 hr | 78% |

| Amination | 2,4-Dimethylaniline | 80°C | 12 hr | 82% |

| Purification | Ethanol/Water (3:1) | RT | – | 95% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors with:

-

Residence time optimization to 30 minutes

-

Heterogeneous catalysts (e.g., zeolites) enhancing reaction efficiency

-

Automated crystallization systems achieving 99% purity

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Dichloromethane | 45.2 | 25°C |

| Ethanol | 12.7 | 25°C |

| Water | <0.01 | 25°C |

The limited aqueous solubility (logP = 3.8) suggests suitability for hydrophobic formulations .

Chemical Reactivity

Nucleophilic Substitution

The 6-position chlorine exhibits reactivity towards:

-

Amines (k = 0.15 M⁻¹s⁻¹ with methylamine)

-

Alkoxides (e.g., sodium methoxide in THF)

Catalytic Hydrogenation

Under H₂/Pd-C (50 psi):

-

Chlorine replaced by hydrogen (87% yield)

-

Triazine ring remains intact

Functional Applications

Agrochemical Intermediate

Serves as precursor for:

Material Science Applications

-

Ligand in transition metal complexes (Cu²⁺, Fe³⁺)

-

Monomer for heat-resistant polymers

Table 3: Comparative Analysis with Structural Analogs

| Compound | Herbicidal Activity | Thermal Stability |

|---|---|---|

| 6-Chloro-N,N'-bis(2,4-dimethylphenyl) | +++ | 190°C |

| 6-Chloro-N,N'-diisopropyl | ++ | 175°C |

| 6-Methoxy-N,N'-diphenyl | + | 205°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume